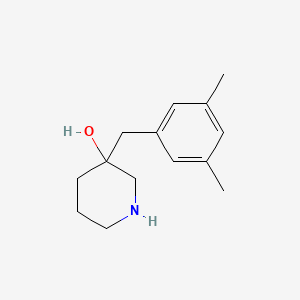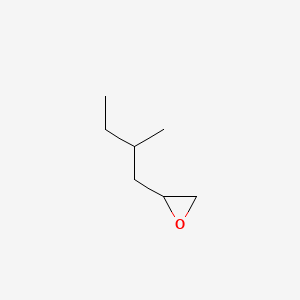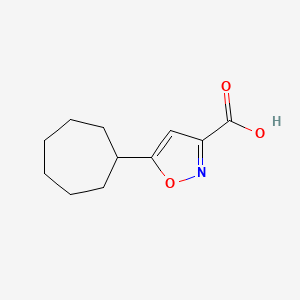
5-Cycloheptylisoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cycloheptylisoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a cycloheptyl group at the 5-position and a carboxylic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives, including 5-Cycloheptylisoxazole-3-carboxylic acid, often employs scalable and eco-friendly synthetic strategies. These methods aim to minimize waste and reduce the use of toxic reagents, making the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-Cycloheptylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The cycloheptyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-Cycloheptylisoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-Cycloheptylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the isoxazole ring .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Cyclopropylisoxazole-3-carboxylic acid
- 5-Cyclohexylisoxazole-3-carboxylic acid
- 5-Cyclopentylisoxazole-3-carboxylic acid
Uniqueness
5-Cycloheptylisoxazole-3-carboxylic acid is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
5-cycloheptyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c13-11(14)9-7-10(15-12-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,13,14) |
Clave InChI |
XVTLAMNEAZRLRN-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C2=CC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




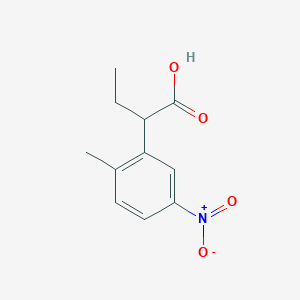
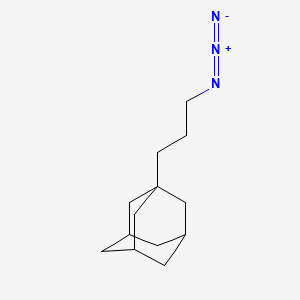

![4-[(4-Bromo-3-fluorophenyl)oxy]piperidine](/img/structure/B13604983.png)




